4-propoxy-N-quinolin-8-ylbenzamide

Lipophilicity ADME Prediction Alkoxy Chain SAR

4-Propoxy-N-quinolin-8-ylbenzamide is a secondary carboxamide (C₁₉H₁₈N₂O₂, MW 306.36) featuring an n-propoxy substituent that delivers a defined lipophilic increment (cLogP ~3.0–3.4) critical for systematic SAR exploration. Unlike CDN1163, it lacks the 2-methyl group on the quinoline ring, making it the ideal matched negative control for SERCA-dependent Ca²⁺ homeostasis studies. The scaffold also serves as a bidentate directing group for Ru(II)-, Pd(II)-, and Co(II)-catalysed C–H activation. Procure this precise regioisomer to ensure reproducible SAR data, benchmark lipophilic tolerance in HDAC/PARP-1 binding pockets, and evaluate analgesic potential within the US 5,212,182 pharmacophore framework.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
Cat. No. B11340350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propoxy-N-quinolin-8-ylbenzamide
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C19H18N2O2/c1-2-13-23-16-10-8-15(9-11-16)19(22)21-17-7-3-5-14-6-4-12-20-18(14)17/h3-12H,2,13H2,1H3,(H,21,22)
InChIKeyJUTYZDWAZNGXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propoxy-N-quinolin-8-ylbenzamide – Core Molecular Profile and Structural Classification for Scientific Procurement


4-Propoxy-N-quinolin-8-ylbenzamide (molecular formula C₁₉H₁₈N₂O₂, molecular weight 306.36 g/mol) is a secondary carboxamide belonging to the quinoline–benzamide class, formed by formal condensation of 4-propoxybenzoic acid with quinolin-8-amine [1]. The compound is catalogued under the International Patent Classification A61P 35/00, indicating relevance to antineoplastic pharmaceutical compositions targeting hematopoietic progenitor kinase 1 (HPK1) pathways . This structural class is recognized for serving as a bidentate directing group in transition-metal-catalysed C–H functionalisation chemistry and as a scaffold for histone deacetylase (HDAC), PARP-1, and VEGFR-2 inhibitor development [2].

Why 4-Propoxy-N-quinolin-8-ylbenzamide Cannot Be Substituted by Generic Quinoline–Benzamide Analogs


Within the N-(quinolin-8-yl)benzamide chemical space, seemingly minor structural variations—alkoxy chain length, branching, and ring substitution position—produce substantial shifts in lipophilicity, steric bulk, and electronic character that directly govern target engagement, metabolic stability, and synthetic utility [1]. The n-propoxy substituent at the para position of the benzamide ring confers a distinct cLogP and rotatable bond profile compared with the isopropoxy (branched) or methoxy (shorter) congeners, altering passive membrane permeability and cytochrome P450 susceptibility . Furthermore, the absence of a 2-methyl group on the quinoline ring (cf. CDN1163, a known SERCA activator) eliminates a key steric determinant of enzyme active-site complementarity, meaning that procurement of the precise 4-propoxy-N-quinolin-8-yl substitution pattern is mandatory for reproducible structure–activity relationship (SAR) studies and synthetic methodology development .

Quantitative Differentiation Evidence for 4-Propoxy-N-quinolin-8-ylbenzamide vs. Closest Analogs


Para-n-Propoxy vs. Para-Isopropoxy Substitution: Lipophilicity and Steric Profile Differentiation

The n-propoxy substituent of the target compound yields a predicted logP of approximately 3.0–3.4, compared with ~2.8 for the isopropoxy analog 4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide, reflecting decreased branching and increased lipophilicity [1]. The linear n-propoxy chain also presents a smaller steric cone angle than the branched isopropoxy group, which alters the conformational ensemble of the benzamide moiety and can modulate binding to hydrophobic enzyme pockets [2]. This difference is critical because even a ΔlogP of 0.2–0.6 units can shift intestinal absorption and blood–brain barrier permeability predictions across actionable thresholds in drug discovery programmes.

Lipophilicity ADME Prediction Alkoxy Chain SAR

Positional Isomerism: 4-Propoxy vs. 3-Propoxy Substitution on the Benzamide Ring

The target compound carries the propoxy group at the para (4-) position of the benzamide ring, whereas the commercially available regioisomer 3-propoxy-N-(quinolin-8-yl)benzamide (CAS 723754-09-4; ChemDiv ID 7418-0353) bears the substituent at the meta (3-) position . This positional difference alters the electronic distribution across the benzamide π-system: the para-alkoxy group exerts a stronger +M (resonance) electron-donating effect, increasing electron density at the carbonyl carbon and modulating hydrogen-bond acceptor strength of the amide oxygen . In class-level HDAC inhibition assays employing quinoline–benzamide derivatives, para-substitution patterns have been associated with enhanced zinc-binding group interactions within the HDAC catalytic tunnel, a feature not achievable with meta-substituted congeners [1].

Positional Isomer Differentiation Regiochemistry SAR

Absence of Quinoline 2-Methyl Group: Differentiation from CDN1163 (SERCA Activator Pharmacophore)

CDN1163 (4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide; CAS 892711-75-0) is a well-characterised allosteric SERCA activator with an EC₅₀ of 6.0 ± 0.3 μM in Ca²⁺-ATPase transport assays and 1.6 ± 0.3 μM in ATPase turnover measurements [1]. The target compound differs at two critical positions: (i) n-propoxy replacing isopropoxy on the benzamide, and (ii) the absence of the 2-methyl substituent on the quinoline ring. The 2-methyl group of CDN1163 occupies a specific hydrophobic sub-pocket in the SERCA transmembrane domain, as demonstrated by molecular dynamics simulations [2]. Removal of this methyl group (as in 4-propoxy-N-quinolin-8-ylbenzamide) is predicted to reduce SERCA binding affinity substantially, making the target compound a valuable negative control or selectivity probe for off-target profiling in SERCA-focused programmes .

SERCA Activation Quinoline Substitution Allosteric Modulation

C–H Functionalisation Directing-Group Utility: Substrate Scope Advantage Over Non-Quinoline Benzamides

The N-(quinolin-8-yl)benzamide scaffold, including the 4-propoxy congener, functions as an effective N,N-bidentate directing group in ruthenium(II)- and palladium(II)-catalysed C–H bond functionalisation reactions [1]. In the Ru-catalysed remote C-5 alkylation protocol reported by Mariappan et al. (2018), various 4-substituted N-(quinolin-8-yl)benzamides reacted with alkyl bromides to give alkylated products in moderate to good yields (typically 45–78%), demonstrating that electron-donating 4-alkoxy substituents are well tolerated within the substrate scope [2]. By contrast, simple benzamides lacking the 8-aminoquinoline directing group fail to undergo regioselective C–H activation under identical conditions, confirming the non-substitutable nature of the quinoline–amide bidentate motif for this chemistry [3].

C–H Activation Bidentate Directing Group Synthetic Methodology

Optimal Research and Industrial Application Scenarios for 4-Propoxy-N-quinolin-8-ylbenzamide


HDAC and PARP-1 Inhibitor Lead Optimisation SAR Campaigns

Based on class-level evidence demonstrating that quinoline–benzamide derivatives inhibit HDAC enzymes with cytotoxicity against HCT116 and HT-29 colorectal cancer cell lines [1] and that 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide analogs achieve PARP-1 inhibition comparable to olaparib in enzyme assays [2], the 4-propoxy derivative serves as a key intermediate for systematic SAR exploration. The n-propoxy chain provides a defined lipophilic increment (cLogP ~3.0–3.4) that can be benchmarked against shorter (methoxy, ethoxy) and branched (isopropoxy) congeners to map the lipophilic tolerance of the HDAC or PARP-1 binding pocket [3].

Negative Control Compound for SERCA Activator Pharmacology

CDN1163 (4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide) is a validated SERCA allosteric activator (EC₅₀ = 6.0 μM). The target compound lacks the essential 2-methyl group on the quinoline ring and carries an n-propoxy rather than isopropoxy substituent, both of which are predicted to severely attenuate SERCA binding. This makes 4-propoxy-N-quinolin-8-ylbenzamide an ideal matched negative control for CDN1163 in Ca²⁺ homeostasis studies, enabling researchers to deconvolute SERCA-dependent from SERCA-independent effects in cardiomyocyte, pancreatic β-cell, or neuronal models [1].

Bidentate Directing Group in Transition-Metal-Catalysed C–H Functionalisation

The N-(quinolin-8-yl)benzamide scaffold, including its 4-propoxy variant, is established as a competent bidentate directing group for Ru(II)-, Pd(II)-, and Co(II)-catalysed C–H activation/annulation reactions [1]. The electron-donating 4-propoxy substituent modulates the electronic character of the benzamide ring, potentially influencing catalytic turnover and regioselectivity compared with electron-neutral or electron-deficient analogs. Synthetic methodology groups can employ the 4-propoxy derivative to probe electronic effects on reaction scope and yield in C–H arylation, alkylation, and annulation protocols [2].

Analgesic Target Screening Based on Quinolinylbenzamide Pharmacophore

US Patent 5,212,182 (American Home Products, 1993) discloses quinolinyl- and naphthalenylbenzamides as orally active analgesics for mammalian pain treatment [1]. The 4-propoxy substitution pattern falls within the claimed generic scope (alkoxy-substituted benzamide), and the compound represents a tangible screening candidate for nociceptin/orphanin FQ (NOP) receptor or sigma receptor modulation, targets for which related benzamide–quinoline hybrids have demonstrated affinity [2]. Procurement of the specific 4-propoxy regioisomer enables direct evaluation within this established analgesic pharmacophore framework.

Quote Request

Request a Quote for 4-propoxy-N-quinolin-8-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.